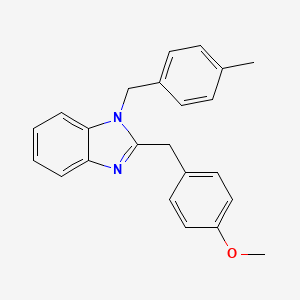![molecular formula C17H12ClFO3 B5714249 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5714249.png)
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as CFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFB belongs to the class of coumarin derivatives, which are known to possess several biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
作用機序
The mechanism of action of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves the inhibition of several enzymes and signaling pathways that are involved in the regulation of various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade, a series of proteases that are involved in the initiation and execution of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types, including macrophages and fibroblasts. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, this compound has been shown to possess anti-viral properties against several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
実験室実験の利点と制限
The advantages of using 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments include its high potency and selectivity, which make it a useful tool for the study of various cellular processes. In addition, this compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may affect the accuracy and reproducibility of the results. Furthermore, the optimal concentration and duration of treatment with this compound may vary depending on the cell type and experimental conditions, which may require further optimization and validation.
将来の方向性
There are several future directions for the study of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, including the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. In addition, the elucidation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral properties of this compound may lead to the identification of new drug targets and therapeutic strategies. Furthermore, the development of new methods for the detection and quantification of this compound in biological samples may facilitate the monitoring of its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-fluorobenzaldehyde with 4-methylcoumarin in the presence of potassium carbonate, followed by the chlorination of the resulting product using thionyl chloride. The final step involves the etherification of the chlorinated product with 3-fluorobenzyl alcohol in the presence of potassium carbonate to yield this compound. The purity of the compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biotechnology. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. In pharmacology, this compound has been studied for its mechanism of action and physiological effects, which will be discussed in the following sections. In biotechnology, this compound has been used as a tool for the development of new methods for the detection and quantification of biological molecules, such as proteins and nucleic acids.
特性
IUPAC Name |
6-chloro-7-[(3-fluorophenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-5-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-3-2-4-12(19)6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQFYCAPHWNURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)

![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetamide](/img/structure/B5714242.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5714253.png)